molecular formula C14H10Cl2N2O3 B5783286 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide

2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide

Cat. No. B5783286
M. Wt: 325.1 g/mol
InChI Key: UZNNGRTXJDILCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide, also known as CCN, is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and has a molecular formula of C14H10Cl2N2O3. CCN is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and programmed cell death.

Mechanism of Action

2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide works by binding to the catalytic site of PARP and inhibiting its activity. PARP is involved in the repair of DNA damage, and inhibition of PARP can lead to the accumulation of DNA damage and cell death. This compound has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PARP.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PARP.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is its potency as a PARP inhibitor. This compound has been shown to be more potent than other PARP inhibitors such as olaparib and veliparib. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, this compound has not been extensively studied in vivo, so its effects in animal models are not well understood.

Future Directions

There are a number of future directions for research on 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide and PARP inhibition. One area of interest is the development of new PARP inhibitors with improved solubility and bioavailability. Another area of interest is the use of PARP inhibitors in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is interest in studying the role of PARP in other biological processes, such as inflammation and aging, and the potential for PARP inhibitors to be used in these contexts.

Synthesis Methods

The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide involves the reaction of 4-chloro-3-nitroaniline with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is widely used in scientific research as a tool for studying the role of PARP in various biological processes. PARP has been implicated in DNA repair, inflammation, and cell death, making it an important target for drug development. This compound has been used to study the effects of PARP inhibition in cancer cells, as well as in models of neurodegenerative diseases and inflammation.

properties

IUPAC Name

2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(12(16)6-8)14(19)17-9-3-5-11(15)13(7-9)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNNGRTXJDILCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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